2-(Benzyloxy)-4,5-difluorophenol
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Overview
Description
2-(Benzyloxy)-4,5-difluorophenol is an organic compound characterized by the presence of a benzyloxy group and two fluorine atoms attached to a phenol ring
Mechanism of Action
Target of Action
Benzylic compounds are known to be reactive and can interact with a variety of biological targets .
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets.
Biochemical Pathways
Benzylic compounds can participate in various biochemical reactions, including oxidation and reduction . These reactions can affect various biochemical pathways and have downstream effects on cellular processes.
Result of Action
The reactions that benzylic compounds undergo can lead to changes in their molecular structure, which can influence their interactions with biological targets and result in various cellular effects .
Biochemical Analysis
Cellular Effects
The cellular effects of 2-(Benzyloxy)-4,5-difluorophenol are not well-studied. Related compounds have shown notable effects on cells. For instance, a compound with a benzyloxy group exhibited potent cytotoxic activities against melanoma cell lines
Molecular Mechanism
It’s known that benzylic compounds can undergo various reactions, including free radical bromination and nucleophilic substitution
Dosage Effects in Animal Models
Animal models play a crucial role in advancing biomedical research, allowing scientists to predict outcomes and understand complex biological processes .
Subcellular Localization
Deep learning models like DeepLoc 2.0 can predict the subcellular localization of eukaryotic proteins .
Preparation Methods
The synthesis of 2-(Benzyloxy)-4,5-difluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative and a benzyl halide.
Reaction Conditions: The phenol derivative undergoes a nucleophilic substitution reaction with the benzyl halide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(Benzyloxy)-4,5-difluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms on the phenol ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinones, while reduction yields hydroquinones.
Scientific Research Applications
2-(Benzyloxy)-4,5-difluorophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-(Benzyloxy)-4,5-difluorophenol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(Benzyloxy)-4-fluorophenol and 2-(Benzyloxy)-5-fluorophenol share structural similarities but differ in the number and position of fluorine atoms.
Uniqueness: The presence of two fluorine atoms in specific positions on the phenol ring gives this compound distinct chemical properties, such as increased electronegativity and altered reactivity compared to its analogs.
Properties
IUPAC Name |
4,5-difluoro-2-phenylmethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHKUBKDVYPIKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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